molecular formula C31H33F3N2O13 B13858235 Des-[2-(2-Amino-4-thiazolyl)acetyl] N-Trifluoro-N-(4-nitrophenethyl)acetamido Mirabegron O-Glucuronide Triacetate

Des-[2-(2-Amino-4-thiazolyl)acetyl] N-Trifluoro-N-(4-nitrophenethyl)acetamido Mirabegron O-Glucuronide Triacetate

Cat. No.: B13858235
M. Wt: 698.6 g/mol
InChI Key: NFKBHFJVLKTJSD-SKGYKWDNSA-N
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Description

Des-[2-(2-Amino-4-thiazolyl)acetyl] N-Trifluoro-N-(4-nitrophenethyl)acetamido Mirabegron O-Glucuronide Triacetate is a complex chemical compound that serves as an intermediate in the synthesis of Mirabegron O-Glucuronide, a metabolite of Mirabegron. This compound is notable for its intricate structure, which includes a thiazole ring, a trifluoromethyl group, and a glucuronide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Des-[2-(2-Amino-4-thiazolyl)acetyl] N-Trifluoro-N-(4-nitrophenethyl)acetamido Mirabegron O-Glucuronide Triacetate involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the thiazole ring, followed by the introduction of the amino and acetyl groups. The trifluoromethyl group is then added through a nucleophilic substitution reaction. The final steps involve the conjugation of the glucuronide moiety and the acetylation of the hydroxyl groups to form the triacetate.

Industrial Production Methods

Industrial production of this compound requires stringent control of reaction conditions to ensure high yield and purity. The process is typically carried out in a multi-step synthesis involving high-performance liquid chromatography (HPLC) for purification and characterization.

Chemical Reactions Analysis

Types of Reactions

Des-[2-(2-Amino-4-thiazolyl)acetyl] N-Trifluoro-N-(4-nitrophenethyl)acetamido Mirabegron O-Glucuronide Triacetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.

    Substitution: Nucleophiles like sodium azide and thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

Des-[2-(2-Amino-4-thiazolyl)acetyl] N-Trifluoro-N-(4-nitrophenethyl)acetamido Mirabegron O-Glucuronide Triacetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its role in drug metabolism and pharmacokinetics.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Des-[2-(2-Amino-4-thiazolyl)acetyl] N-Trifluoro-N-(4-nitrophenethyl)acetamido Mirabegron O-Glucuronide Triacetate involves its interaction with specific molecular targets. The compound is metabolized to Mirabegron O-Glucuronide, which acts on beta-3 adrenergic receptors, leading to relaxation of the detrusor muscle in the bladder. This pathway is crucial for its therapeutic effects in treating overactive bladder.

Comparison with Similar Compounds

Similar Compounds

    Mirabegron: The parent compound, used for treating overactive bladder.

    Mirabegron O-Glucuronide: The direct metabolite of Mirabegron.

    Other Beta-3 Adrenergic Agonists: Compounds like Vibegron and Solabegron.

Uniqueness

Des-[2-(2-Amino-4-thiazolyl)acetyl] N-Trifluoro-N-(4-nitrophenethyl)acetamido Mirabegron O-Glucuronide Triacetate is unique due to its specific structure, which allows it to serve as a crucial intermediate in the synthesis of Mirabegron O-Glucuronide. Its distinct functional groups and complex synthesis route set it apart from other similar compounds.

Properties

Molecular Formula

C31H33F3N2O13

Molecular Weight

698.6 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[(1R)-2-[2-(4-nitrophenyl)ethyl-(2,2,2-trifluoroacetyl)amino]-1-phenylethoxy]oxane-2-carboxylate

InChI

InChI=1S/C31H33F3N2O13/c1-17(37)45-24-25(46-18(2)38)27(47-19(3)39)29(49-26(24)28(40)44-4)48-23(21-8-6-5-7-9-21)16-35(30(41)31(32,33)34)15-14-20-10-12-22(13-11-20)36(42)43/h5-13,23-27,29H,14-16H2,1-4H3/t23-,24-,25-,26-,27+,29+/m0/s1

InChI Key

NFKBHFJVLKTJSD-SKGYKWDNSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)O[C@@H](CN(CCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(F)(F)F)C3=CC=CC=C3)C(=O)OC)OC(=O)C

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(CN(CCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(F)(F)F)C3=CC=CC=C3)C(=O)OC)OC(=O)C

Origin of Product

United States

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